4-Methylbenzoyl cyanide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

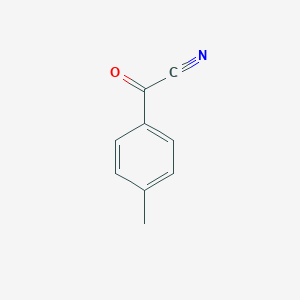

Structure

3D Structure

Properties

IUPAC Name |

4-methylbenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZHRFRDHPAPENB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348886 | |

| Record name | 4-methylbenzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14271-73-9 | |

| Record name | 4-methylbenzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXO-P-TOLYL-ACETONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-Methylbenzoyl Cyanide

CAS Number: 14271-73-9

This technical guide provides an in-depth overview of 4-methylbenzoyl cyanide, a key chemical intermediate for researchers, scientists, and professionals in drug development and organic synthesis.

Chemical Identity and Properties

This compound, also known as oxo-p-tolyl-acetonitrile, is an aromatic acyl cyanide.[1] Its structure features a cyanide group attached to the carbonyl carbon of a p-toluoyl group. This arrangement makes it a versatile reagent in organic synthesis.[2] It is typically supplied as a yellow solid and requires refrigerated storage conditions.[2]

Table 1: Chemical Identifiers and General Properties

| Property | Value | Reference |

| CAS Number | 14271-73-9 | [1][3] |

| Molecular Formula | C₉H₇NO | [2][3] |

| Molecular Weight | 145.16 g/mol | [2] |

| Synonym | Oxo-p-tolyl-acetonitrile | [2] |

| Appearance | Yellow solid | [2] |

| Purity | ≥ 96% (HPLC) | [2] |

| Storage Conditions | 0-8°C | [2] |

Table 2: Physical Properties

| Property | Value | Reference |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Density | Not available | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the nucleophilic substitution of a leaving group on the corresponding acyl derivative with a cyanide salt. The most common precursor is 4-methylbenzoyl chloride. While a specific peer-reviewed protocol for the para-isomer is not widely published, reliable methods have been detailed for the analogous ortho-isomer and for aroyl cyanides in general.[4][5][6]

Representative Synthesis Protocol (Adapted from related procedures)

This protocol describes a plausible method for the synthesis of this compound from 4-methylbenzoyl chloride using a copper catalyst and a non-toxic cyanide source.

Objective: To synthesize this compound via catalyzed cyanation of 4-methylbenzoyl chloride.

Reagents:

-

4-Methylbenzoyl chloride (1.0 eq)

-

Potassium ferricyanide (0.17-0.20 eq)[4]

-

Oxine-copper (or other suitable copper catalyst) (catalytic amount)[4]

-

Toluene or Dichloroethane (solvent)[4]

-

Deionized Water

Procedure:

-

To a dry 500 mL three-necked reaction flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-methylbenzoyl chloride (e.g., 50 g, 0.32 mol), toluene (200 mL), potassium ferricyanide (e.g., 18.1 g, 0.055 mol), and oxine-copper (e.g., 0.5 g).[4]

-

Stir the mixture and heat to 80-85°C under a nitrogen atmosphere.[4]

-

Maintain the reaction at this temperature for 3-5 hours, monitoring the progress by TLC or GC analysis until the starting material is consumed.[4]

-

After the reaction is complete, cool the mixture to room temperature.

-

Add deionized water (e.g., 100 mL) to the flask and stir vigorously for 15 minutes.

-

Transfer the mixture to a separatory funnel and allow the layers to separate. Remove the aqueous layer.

-

Wash the organic layer with an additional portion of deionized water, followed by a wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by vacuum distillation or recrystallization to yield this compound as a yellow solid.[4]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles.[2] This property makes it a valuable building block for synthesizing more complex molecules.

Key Reactions

-

Nucleophilic Addition: It readily undergoes nucleophilic addition reactions at the carbonyl group. This allows for the introduction of various functional groups and the construction of carbon-carbon bonds.[2]

-

Intermediate for Heterocycles: It serves as a precursor in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceutical agents.[2]

Applications in Research and Industry

-

Pharmaceutical and Agrochemical Synthesis: It is a key intermediate for creating active pharmaceutical ingredients (APIs) and agrochemicals. Its structure is a building block for drugs that require specific aromatic and nitrile functionalities.[2]

-

Photoinitiators: The compound is used in the formulation of UV-curable coatings and inks, where it acts as a photoinitiator to trigger polymerization upon exposure to light.[2]

-

Material Science: It is incorporated into specialty polymers to enhance properties such as thermal stability and mechanical strength.[2]

Safety and Handling

Table 3: Inferred Hazard Profile

| Hazard Type | Description |

| Acute Toxicity | Likely to be fatal if swallowed and toxic in contact with skin or if inhaled. Acyl cyanides release hydrogen cyanide upon hydrolysis. |

| Skin Corrosion/Irritation | Expected to cause skin irritation. |

| Eye Damage/Irritation | Expected to cause serious eye irritation. |

| Aquatic Toxicity | May be very toxic to aquatic life. |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Prevent contact with skin and eyes.

-

Keep away from water and moisture, as it may hydrolyze to release toxic hydrogen cyanide gas.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

Spectroscopic Data

Experimental spectroscopic data (NMR, IR, MS) for this compound is not widely available in public databases. However, data for the analogous o-methylbenzoyl cyanide (from patent literature) can provide an estimation of expected spectral characteristics.[4]

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the aromatic protons on the tolyl group (typically two doublets in the aromatic region) and a singlet for the methyl protons.

-

¹³C NMR: Resonances for the quaternary carbonyl carbon, the nitrile carbon, aromatic carbons, and the methyl carbon.

-

IR Spectroscopy: A strong, sharp absorption band for the nitrile (C≡N) stretch (typically ~2200-2250 cm⁻¹) and a strong absorption for the carbonyl (C=O) stretch (typically ~1680-1700 cm⁻¹).

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (145.16 g/mol ).

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. chemimpex.com [chemimpex.com]

- 3. appchemical.com [appchemical.com]

- 4. CN114380713A - Synthesis method of o-methyl benzoyl cyanide - Google Patents [patents.google.com]

- 5. Benzoyl cyanide synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

In-Depth Technical Guide to the Molecular Weight of 4-Methylbenzoyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of 4-methylbenzoyl cyanide, a compound of interest in various chemical and pharmaceutical research domains. The document outlines the fundamental principles for its calculation, presents the data in a clear, tabular format, and includes a structural representation to aid in its visualization and comprehension.

Molecular Composition and Structure

This compound is an organic compound featuring a benzoyl group substituted with a methyl group at the para position (position 4) and a cyanide functional group attached to the carbonyl carbon. Its chemical structure dictates its empirical and molecular formula, which is essential for determining its molecular weight.

The molecular formula for this compound is C₉H₇NO .[1] This indicates that a single molecule of the compound is composed of nine carbon atoms, seven hydrogen atoms, one nitrogen atom, and one oxygen atom.

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For this calculation, the standard atomic weights as recommended by the International Union of Pure and Applied Chemistry (IUPAC) are utilized. These values represent a weighted average of the masses of the naturally occurring isotopes of each element.

The following table summarizes the atomic composition of this compound and the calculation of its molecular weight.

| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 9 | 12.011 | 108.099 |

| Hydrogen | H | 7 | 1.008 | 7.056 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 1 | 15.999[2][3][4][5][6] | 15.999[2][3][4][5][6] |

| Total | 145.161 |

The calculated molecular weight of this compound is 145.161 g/mol .[1]

Structural Representation

A visual representation of the molecular structure is crucial for understanding the spatial arrangement of atoms and functional groups. The following diagram illustrates the chemical structure of this compound.

Experimental Protocols

The determination of the molecular weight of a compound like this compound is typically performed using mass spectrometry.

Experimental Workflow: Mass Spectrometry for Molecular Weight Determination

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound is dissolved in a suitable volatile organic solvent, such as acetonitrile or methanol.

-

Ionization: The sample solution is introduced into the mass spectrometer. Depending on the instrument and the compound's properties, an appropriate ionization technique is employed. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common methods for molecules of this type. During ionization, the molecule is converted into a gas-phase ion, typically by the addition of a proton ([M+H]⁺) or another cation, or by the loss of an electron (M⁺).

-

Mass Analysis: The generated ions are then accelerated into a mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The output is a mass spectrum, which plots ion intensity versus m/z. The molecular weight is determined by identifying the peak corresponding to the molecular ion. For this compound, this would be expected at an m/z value corresponding to the mass of the intact molecule. High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the elemental composition.

This in-depth guide provides the foundational knowledge regarding the molecular weight of this compound, essential for researchers and professionals in the fields of chemistry and drug development.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Oxygen - Wikipedia [en.wikipedia.org]

- 3. Oxygen | O (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 5. Oxygen, atomic [webbook.nist.gov]

- 6. #8 - Oxygen - O [hobart.k12.in.us]

An In-depth Technical Guide to 4-Methylbenzoyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-methylbenzoyl cyanide. The information is curated for professionals in research and development, with a focus on delivering precise data and actionable experimental insights.

Core Chemical Properties

Table 1: Core Identifiers for this compound

| Identifier | Value |

| CAS Number | 14271-73-9[1] |

| Molecular Formula | C₉H₇NO[1] |

| Molecular Weight | 145.16 g/mol [1] |

| Appearance | Yellow solid |

| SMILES | CC1=CC=C(C=C1)C(=O)C#N[1] |

| InChIKey | ZZHRFRDHPAPENB-UHFFFAOYAH[1] |

Table 2: Physical Property Data for this compound

| Property | Value |

| Melting Point | Not available[1] |

| Boiling Point | Not available[1] |

| Density | Not available[1] |

Comparative Physicochemical Data

To provide context for researchers, the following table compares the available data for this compound with its structural isomer, 4-methylbenzyl cyanide.

Table 3: Physicochemical Properties of this compound vs. 4-Methylbenzyl Cyanide

| Property | This compound | 4-Methylbenzyl Cyanide |

| CAS Number | 14271-73-9[1] | 2947-61-7[2] |

| Molecular Formula | C₉H₇NO | C₉H₉N |

| Molecular Weight | 145.16 g/mol [1] | 131.17 g/mol |

| Appearance | Yellow solid | Clear colorless to light yellow liquid[3] |

| Melting Point | Not available[1] | 18 °C[2] |

| Boiling Point | Not available[1] | 242-243 °C[2] |

| Density | Not available[1] | 0.992 g/mL at 25 °C[2] |

| Refractive Index | Not available[1] | n20/D 1.519 |

Synthesis of this compound: Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This method is adapted from established procedures for the synthesis of aroyl cyanides, such as the reaction of an aroyl chloride with a cyanide salt.

Objective: To synthesize this compound from 4-methylbenzoyl chloride.

Materials:

-

4-Methylbenzoyl chloride

-

Cuprous cyanide (CuCN), dried

-

Anhydrous Toluene (or other suitable high-boiling aprotic solvent)

-

Nitrogen gas (for inert atmosphere)

-

Standard laboratory glassware for reflux and distillation

-

Heating mantle and magnetic stirrer

Procedure:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a thermometer, and a nitrogen inlet. The apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Reaction Mixture: The flask is charged with cuprous cyanide (1.2 equivalents) and anhydrous toluene. The mixture is stirred under a gentle flow of nitrogen.

-

Addition of Acyl Chloride: 4-Methylbenzoyl chloride (1.0 equivalent) is added to the stirred suspension at room temperature.

-

Reaction: The reaction mixture is heated to reflux (approximately 110 °C for toluene) and maintained at this temperature for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solid copper salts are removed by filtration.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The crude this compound is then purified by vacuum distillation or recrystallization to yield the final product.

Chemical Reactivity

Aroyl cyanides, including this compound, are reactive intermediates in organic synthesis. The presence of both a carbonyl group and a cyanide group on the same carbon atom imparts unique reactivity.

One notable reaction is the Wittig-type reaction with phosphorus ylides. For instance, this compound reacts with dichloromethylenetriphenylphosphorane to yield 2-(4-methylphenyl)-3,3-dichloroacrylonitrile[4]. This reaction provides a pathway to synthesize substituted acrylonitriles.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. As with all cyanide-containing compounds, appropriate safety precautions should be taken during handling due to the potential for the release of toxic hydrogen cyanide. Further research is required to elucidate any potential pharmacological or biological roles of this compound.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. In case of contact with skin or eyes, rinse immediately with plenty of water. All waste containing this compound should be disposed of according to institutional and local regulations for chemical waste.

References

An In-depth Technical Guide to the Structure Elucidation of 4-Methylbenzoyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 4-methylbenzoyl cyanide. In the absence of direct experimental spectra in publicly available literature, this document outlines the predicted spectroscopic characteristics based on analogous compounds and fundamental principles of analytical chemistry. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the empirical analysis of this compound. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound, with the chemical formula C₉H₇NO, is an aromatic ketone and a nitrile.[1] Its structure suggests potential applications as a building block in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. Accurate structural elucidation is the cornerstone of chemical research and development, ensuring the identity and purity of synthesized compounds. This guide details the expected analytical signatures of this compound across various spectroscopic techniques.

Predicted Physicochemical Properties

A summary of the basic molecular properties of this compound is presented in Table 1.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇NO | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| CAS Number | 14271-73-9 | [1] |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C#N | [1] |

Spectroscopic Data for Structure Elucidation

The following sections detail the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic region will likely display a characteristic AA'BB' system for the 1,4-disubstituted benzene ring.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | Doublet | 2H | Aromatic H (ortho to C=O) |

| ~ 7.2 - 7.4 | Doublet | 2H | Aromatic H (ortho to CH₃) |

| ~ 2.4 | Singlet | 3H | Methyl (CH₃) |

The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~ 180 - 185 | Carbonyl Carbon (C=O) |

| ~ 145 - 150 | Aromatic C (ipso, attached to CH₃) |

| ~ 130 - 135 | Aromatic C (ipso, attached to C=O) |

| ~ 129 - 131 | Aromatic CH (ortho to C=O) |

| ~ 128 - 130 | Aromatic CH (ortho to CH₃) |

| ~ 115 - 120 | Cyanide Carbon (C≡N) |

| ~ 21 - 23 | Methyl Carbon (CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorptions for the carbonyl and nitrile groups.

Table 4: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2220 - 2240 | Strong, Sharp | C≡N Stretch (Nitrile) |

| ~ 1680 - 1700 | Strong, Sharp | C=O Stretch (Aromatic Ketone) |

| ~ 1600, ~1480 | Medium | C=C Stretch (Aromatic Ring) |

| ~ 2850 - 3000 | Weak to Medium | C-H Stretch (Aromatic and Alkyl) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a suitable method.

Table 5: Predicted Key Mass Fragments for this compound (EI-MS)

| m/z | Predicted Fragment Ion |

| 145 | [M]⁺ (Molecular Ion) |

| 119 | [M - CN]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium Ion) |

| 65 | [C₅H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup:

-

Use a 300 MHz or higher field NMR spectrometer.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to obtain optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse-acquire sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

-

Background Collection: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Protocol for Electron Ionization Mass Spectrometry (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[2]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Visualized Workflows and Relationships

The following diagrams illustrate key logical flows in the structural elucidation process.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry. This guide provides the predicted spectral data and standardized experimental protocols necessary for researchers to verify the structure of this compound. The presented data and workflows serve as a valuable resource for the synthesis, characterization, and application of this compound in various fields of chemical science.

References

An In-depth Technical Guide to the Synthesis of 4-Methylbenzoyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 4-methylbenzoyl cyanide, a key intermediate in various chemical and pharmaceutical applications. The information presented herein is curated for professionals in research and development, offering comprehensive experimental protocols, quantitative data, and visual representations of the reaction workflows.

Introduction

This compound, also known as p-toluoyl cyanide, is an aromatic acyl cyanide of significant interest in organic synthesis. Its reactive nature makes it a versatile building block for the introduction of the 4-methylbenzoyl group and as a precursor to more complex molecules. This guide will focus on the most prevalent and practical synthetic methodologies, primarily involving the cyanation of 4-methylbenzoyl chloride.

Core Synthesis Pathways

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of the chloride in 4-methylbenzoyl chloride with a cyanide anion. Variations of this reaction exist, primarily differing in the choice of the cyanating agent and the catalytic system employed. Two primary methods are detailed below.

Pathway 1: Cyanation using Alkali Metal Cyanides with Phase Transfer Catalysis

This classical approach utilizes readily available and cost-effective alkali metal cyanides, such as sodium cyanide or potassium cyanide. The reaction is typically carried out in a biphasic system with the aid of a phase transfer catalyst to facilitate the transport of the cyanide ion into the organic phase where the reaction occurs.

Experimental Protocol:

A detailed experimental protocol for a similar reaction, the synthesis of o-methylbenzoyl cyanide, is provided in patent CN102952038A, which can be adapted for the synthesis of the para-isomer, this compound.

Reaction Scheme:

Caption: Phase Transfer Catalyzed Cyanation of 4-Methylbenzoyl Chloride.

Quantitative Data Summary:

The following table summarizes typical reaction parameters and outcomes based on analogous syntheses.

| Parameter | Value |

| Reactants | 4-Methylbenzoyl Chloride, Sodium Cyanide (or Potassium Cyanide) |

| Catalyst | Tetrabutylammonium Bromide (Phase Transfer Catalyst) |

| Solvent | Dichloroethane |

| Temperature | 0-25 °C |

| Reaction Time | 3-6 hours |

| Yield | 80-90% |

| Purity | 98.0-99.0% |

Pathway 2: "Green" Cyanation using Potassium Ferricyanide

In an effort to mitigate the risks associated with highly toxic alkali metal cyanides, alternative, safer cyanating agents have been explored. One such method involves the use of potassium ferricyanide as the cyanide source, catalyzed by a copper-based catalyst. This approach is considered a "greener" and safer alternative.[1]

Experimental Protocol:

A detailed procedure is described in patent CN114380713A for the synthesis of o-methylbenzoyl cyanide, which is directly applicable to the 4-methyl isomer.[1]

-

Charging the Reactor: 4-Methylbenzoyl chloride, potassium ferricyanide, and a copper catalyst (e.g., oxine-copper) are added to a reaction vessel. The reaction can be performed with or without a solvent.

-

Reaction: The mixture is heated to the reaction temperature and maintained for a specified duration.

-

Work-up: After the reaction is complete, the mixture is washed with water and the layers are separated.

-

Purification: The organic phase is subjected to vacuum distillation to yield the pure this compound.

Reaction Workflow:

References

An In-depth Technical Guide to the Physical Properties of 4-Methylbenzoyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

December 30, 2025

This technical guide provides a comprehensive overview of the known and predicted physical properties of 4-Methylbenzoyl cyanide (also known as p-toluoyl cyanide or oxo-p-tolyl-acetonitrile). Due to the limited availability of experimentally determined data for this specific compound in publicly accessible literature, this guide also includes detailed experimental protocols for the determination of its key physical and spectral properties. This information is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical Identity and Structure

This compound is an aromatic ketone and a nitrile derivative. Its chemical structure consists of a benzoyl group substituted with a methyl group at the para position of the benzene ring, and a cyanide group attached to the carbonyl carbon.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 14271-73-9[1][2] |

| Molecular Formula | C₉H₇NO[1][3] |

| Molecular Weight | 145.16 g/mol [1] |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C#N[2] |

| InChIKey | ZZHRFRDHPAPENB-UHFFFAOYSA-N[2] |

| Synonyms | p-Toluoyl cyanide, Oxo-p-tolyl-acetonitrile[1] |

Physical Properties

Experimentally determined physical properties for this compound are not widely reported. The compound is described as a yellow solid[1]. The following table summarizes the available and predicted data. It is crucial for researchers to experimentally verify these properties for any sample of this compound.

Table 2: Physical Properties of this compound

| Property | Value | Notes |

| Appearance | Yellow solid[1] | |

| Melting Point | Not available | Expected to be a solid at room temperature. |

| Boiling Point | Not available | Likely to have a high boiling point due to its molecular weight and polar functional groups. |

| Density | Not available | |

| Solubility | Not available | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and acetone. Solubility in water is expected to be low. |

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons would likely appear as a set of doublets in the aromatic region (typically δ 7.0-8.5 ppm). The methyl group protons would appear as a singlet further upfield (typically δ 2.3-2.5 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon is expected to have a chemical shift in the range of 160-180 ppm. The nitrile carbon signal is typically found between 110 and 125 ppm. The aromatic carbons will appear in the δ 120-145 ppm region, and the methyl carbon will be observed at a higher field, around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the stretching vibrations of its key functional groups. A strong absorption band corresponding to the C=O (ketone) stretching is expected around 1680-1700 cm⁻¹[4]. The C≡N (nitrile) stretch will appear as a sharp, medium-intensity band in the range of 2220-2240 cm⁻¹[5]. Additionally, C-H stretching vibrations of the aromatic ring and the methyl group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at m/z = 145. Common fragmentation patterns would involve the loss of the cyanide group (M-26) and the carbonyl group (M-28), leading to fragment ions at m/z = 119 and m/z = 117, respectively. The base peak would likely correspond to the stable p-toluoyl cation at m/z = 119.

Synthesis

A common method for the synthesis of acyl cyanides is the reaction of the corresponding acyl chloride with a cyanide salt. For this compound, this would involve the reaction of 4-methylbenzoyl chloride with a cyanide source. A patent for the synthesis of the ortho-isomer, o-methylbenzoyl cyanide, utilizes o-methylbenzoyl chloride and potassium ferricyanide with a copper catalyst[6]. A similar approach could likely be adapted for the synthesis of the 4-methyl isomer.

A general procedure for the synthesis of benzoyl cyanide from benzoyl chloride and cuprous cyanide is also well-established and could be adapted[7].

Experimental Protocols

Given the scarcity of experimental data, the following section provides detailed protocols for the determination of the key physical properties of this compound.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a melting point apparatus.

-

Apparatus: Melting point apparatus, capillary tubes, watch glass, spatula.

-

Procedure:

-

Place a small amount of finely powdered this compound on a watch glass.

-

Pack a capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range)[8].

-

Caption: Workflow for Melting Point Determination.

Determination of Boiling Point (if applicable)

If this compound is found to be a low-melting solid or a liquid at slightly elevated temperatures, its boiling point can be determined.

-

Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., oil bath), beaker.

-

Procedure:

-

Place a small amount of the sample into the small test tube.

-

Invert a capillary tube (sealed end up) and place it in the test tube with the sample.

-

Attach the test tube to a thermometer.

-

Suspend the assembly in a heating bath.

-

Heat the bath gradually and observe the capillary tube.

-

A stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure increases.

-

When a continuous stream of bubbles is observed, remove the heat source.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools[9].

-

Determination of Density

-

Apparatus: Pycnometer or a graduated cylinder and an analytical balance.

-

Procedure (using a graduated cylinder):

-

Weigh a clean, dry graduated cylinder on an analytical balance.

-

Add a known volume of molten this compound to the graduated cylinder.

-

Reweigh the graduated cylinder with the sample.

-

The density is calculated by dividing the mass of the sample by its volume.

-

This procedure should be performed at a constant, recorded temperature.

-

Determination of Solubility

-

Apparatus: Small test tubes, vortex mixer (optional), a range of solvents.

-

Procedure:

-

Place a small, measured amount of this compound (e.g., 10 mg) into a series of small test tubes.

-

Add a measured volume of a solvent (e.g., 1 mL) to each test tube. The solvents should cover a range of polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Agitate the tubes (e.g., using a vortex mixer) for a set period.

-

Visually inspect the tubes to determine if the solid has dissolved.

-

Solubility can be qualitatively described as soluble, partially soluble, or insoluble.

-

Safety and Handling

-

Toxicity: Acyl cyanides and organic nitriles can be toxic if ingested, inhaled, or absorbed through the skin. They can release hydrogen cyanide upon hydrolysis.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents. A recommended storage temperature is 0-8°C[1].

Conclusion

This compound is a compound of interest in organic synthesis. While its physical and spectral properties are not extensively documented in the public domain, this guide provides a framework for their experimental determination. The protocols outlined herein are standard procedures in organic chemistry and can be readily implemented by researchers. It is imperative that all physical and spectral data be experimentally verified before use in any application. The provided safety information, based on related compounds, should be strictly adhered to during handling and experimentation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. appchemical.com [appchemical.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. CN114380713A - Synthesis method of o-methyl benzoyl cyanide - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. byjus.com [byjus.com]

- 9. Video: Boiling Points - Procedure [jove.com]

An In-depth Technical Guide to the Reactivity and Stability of 4-Methylbenzoyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylbenzoyl cyanide, a member of the aroyl cyanide family, is a versatile synthetic intermediate characterized by its dual reactivity at the carbonyl and cyanide functionalities. This guide provides a comprehensive overview of its stability under various conditions and its reactivity towards nucleophiles, acids, and bases, drawing upon data from closely related analogs. Detailed experimental protocols and logical workflows are presented to aid in its effective utilization in research and development.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | Benzoyl Cyanide | 4-Methylbenzyl Cyanide |

| Molecular Formula | C₉H₇NO | C₈H₅NO | C₉H₉N |

| Molecular Weight | 145.16 g/mol | 131.13 g/mol | 131.17 g/mol |

| Appearance | Yellow solid[1] | Yellow solid[2] | Light yellow liquid[3] |

| CAS Number | 14271-73-9 | 613-90-1 | 2947-61-7[3] |

| Storage Conditions | Store at 0-8°C[1] | Store in a cool, dry, well-ventilated area away from incompatible substances. Store protected from moisture.[2] | Keep containers tightly closed in a dry, cool and well-ventilated place.[3] |

Stability

The stability of this compound is influenced by temperature, moisture, and pH. Based on information for benzoyl cyanide, it is moisture-sensitive.[2]

Thermal Stability

Aroyl cyanides are generally stable at ambient temperatures. However, elevated temperatures can lead to decomposition. For safe handling, storage at reduced temperatures (0-8°C) is recommended.[1] While specific decomposition temperatures for this compound are not available, thermal decomposition of related compounds can release irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[3]

Stability in Aqueous Media

The stability of this compound in aqueous solutions is highly dependent on the pH.

-

Acidic Conditions: The hydrolysis of acyl cyanides, including benzoyl cyanide, is inhibited by increasing concentrations of strong acids up to approximately 8M, after which acid-catalyzed hydrolysis is observed.[4] This suggests that this compound will exhibit relative stability in moderately acidic aqueous solutions.

-

Neutral and Basic Conditions: In neutral or slightly acidic solutions, hydrolysis is rapid.[4] At pH values above 5.0, the hydrolysis of benzoyl cyanide is first-order with respect to the hydroxide ion concentration, indicating that this compound is unstable in basic conditions and will readily hydrolyze.[5]

Photochemical Stability

Reactivity

This compound possesses two primary sites for chemical reactions: the electrophilic carbonyl carbon and the cyanide group. Its reactivity is characteristic of aroyl cyanides, which are potent acylating agents.[5]

Hydrolysis

As discussed under stability, this compound is susceptible to hydrolysis, yielding 4-methylbenzoic acid and hydrogen cyanide. The reaction rate is significantly influenced by pH.

Reactions with Nucleophiles

The carbonyl group of this compound is highly electrophilic and readily undergoes nucleophilic addition reactions.

-

With Amines: Aroyl cyanides react with primary and secondary amines to form the corresponding amides. This reaction is typically fast and proceeds under mild conditions.

-

With Alcohols: In the presence of an acid or base catalyst, this compound will react with alcohols to form esters.

-

With Grignard Reagents: Reaction with Grignard reagents will lead to the formation of ketones after hydrolysis of the intermediate.

Reduction

The carbonyl and cyanide groups can be selectively or fully reduced.

-

Reduction of the Carbonyl Group: Using a mild reducing agent like sodium borohydride (NaBH₄) would likely reduce the ketone to a secondary alcohol, forming a cyanohydrin.

-

Reduction of the Cyanide Group: More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the carbonyl and the cyanide group, yielding an amino alcohol.

Incompatible Materials

Based on data for analogous compounds, this compound is expected to be incompatible with:

Experimental Protocols

The following are generalized experimental protocols for key reactions involving aroyl cyanides, which can be adapted for this compound.

General Protocol for Hydrolysis to Carboxylic Acid

-

Dissolution: Dissolve this compound in a suitable organic solvent (e.g., THF, dioxane).

-

Reaction: Add an aqueous solution of a base (e.g., 1M NaOH) or acid (e.g., 1M HCl) to the solution.

-

Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).

-

Work-up: Upon completion, neutralize the reaction mixture. If the reaction was basic, acidify to protonate the carboxylate.

-

Extraction: Extract the product with a suitable organic solvent.

-

Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography.

General Protocol for Amide Synthesis

-

Dissolution: Dissolve this compound in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.

-

Addition of Amine: Add the desired primary or secondary amine (1.0-1.2 equivalents) to the solution, possibly in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the liberated HCN.

-

Reaction: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Quench the reaction with water or a dilute aqueous acid solution.

-

Extraction and Purification: Extract the product, wash the organic layer, dry it, and purify the amide by standard methods.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles. Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials and moisture.[2] Storage under an inert atmosphere is recommended.

Conclusion

This compound is a reactive and versatile chemical intermediate. Its stability is highly dependent on the reaction conditions, particularly pH and the presence of moisture. The electrophilic carbonyl group is the primary site for nucleophilic attack, leading to a variety of useful transformations. Due to its presumed high toxicity, based on analogous compounds, all handling and reactions should be conducted with appropriate safety measures in a controlled laboratory environment. This guide provides a foundational understanding of its chemical behavior to facilitate its safe and effective use in synthetic applications.

References

- 1. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 2. web.viu.ca [web.viu.ca]

- 3. fishersci.com [fishersci.com]

- 4. Acylation. Part XXII. The mechanism of hydrolysis of acyl cyanides in concentrated aqueous acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. web.viu.ca [web.viu.ca]

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylbenzoyl cyanide, a versatile aromatic cyanocarbonyl compound, serves as a crucial intermediate in the synthesis of a variety of organic molecules. This technical guide provides a comprehensive overview of its primary uses and applications, with a focus on its role in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, and its function as a photoinitiator in polymerization processes. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to equip researchers and professionals with the necessary knowledge for its effective utilization.

Introduction

This compound, also known as p-toluoyl cyanide, belongs to the class of acyl cyanides. Its chemical structure, featuring a reactive cyanocarbonyl group attached to a p-tolyl moiety, imparts unique reactivity that makes it a valuable building block in synthetic chemistry. The presence of both a carbonyl group and a cyano group allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of more complex molecules. This guide will delve into the synthesis, key applications, and underlying chemical principles of this compound.

Synthesis of this compound

Experimental Protocol: Cyanation of 4-Methylbenzoyl Chloride

Objective: To synthesize this compound from 4-methylbenzoyl chloride using a cyanide source.

Materials:

-

4-Methylbenzoyl chloride

-

Potassium ferricyanide (K₃[Fe(CN)₆])

-

Copper(I) catalyst (e.g., copper(I) iodide or oxine-copper)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Water (for washing)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating and stirring apparatus

-

Apparatus for distillation under reduced pressure

Procedure:

-

Reaction Setup: In a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 200 mL of anhydrous dichloromethane.

-

Addition of Reactants: To the flask, add 4-methylbenzoyl chloride (0.32 mol) and potassium ferricyanide (0.054 mol).

-

Catalyst Addition: Add a catalytic amount of copper(I) iodide (e.g., 0.5 g).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 40°C for dichloromethane) and maintain vigorous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) and is expected to proceed for 3-5 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with water to remove inorganic salts.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product is then purified by vacuum distillation to yield this compound.

Expected Yield and Purity

Based on the synthesis of the isomeric o-methylbenzoyl cyanide, the expected yield for this reaction is in the range of 90-95%, with a purity of >97% as determined by gas chromatography (GC).[1]

Primary Uses and Applications

This compound is a versatile intermediate with applications in several areas of chemical synthesis.

Intermediate in Organic Synthesis

The primary application of this compound is as a key intermediate in the synthesis of more complex organic molecules. Its unique reactivity allows it to be a precursor for a variety of functional groups and heterocyclic systems.[2]

While specific, commercialized pharmaceuticals or agrochemicals directly synthesized from this compound are not prominently documented in publicly available literature, its structural motif is of interest in drug discovery. The related compound, benzyl cyanide, is a precursor to numerous pharmaceuticals, including analgesics, antiarrhythmics, and antidepressants. It is plausible that this compound serves as a starting material in proprietary research and development for novel therapeutic agents and crop protection agents.

Photoinitiator in Polymerization

This compound is utilized as a photoinitiator in UV-curable coatings and inks.[3] Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization.

Benzoyl derivatives, including this compound, typically function as Type I photoinitiators . This classification indicates that the initiation of polymerization occurs through a unimolecular bond cleavage upon irradiation. The process can be described as follows:

-

Photoexcitation: this compound absorbs UV radiation, promoting an electron to a higher energy orbital and forming an excited state.

-

α-Cleavage: In the excited state, the bond between the carbonyl carbon and the cyano carbon undergoes homolytic cleavage (α-cleavage).

-

Radical Formation: This cleavage generates two radical species: a 4-methylbenzoyl radical and a cyano radical.

-

Initiation: These highly reactive radicals then initiate the polymerization of monomers (e.g., acrylates) in the formulation, leading to the formation of a cross-linked polymer network.

Quantitative Data

Quantitative data for the synthesis and reactions of this compound are not extensively reported. However, data from analogous reactions can provide valuable estimates.

| Parameter | Value | Compound | Reference |

| Synthesis Yield | 90.5 - 91.3% | o-Methylbenzoyl cyanide | [1] |

| Purity (Post-distillation) | 97.8 - 98.1% | o-Methylbenzoyl cyanide | [1] |

Experimental Workflows and Logical Relationships

The synthesis and application of this compound can be visualized as a logical workflow.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its preparation from readily available starting materials and its utility as a precursor to more complex molecules, as well as its application as a photoinitiator, underscore its importance for researchers in both academic and industrial settings. While specific examples of its use in commercial products are not widely disclosed, its chemical properties suggest significant potential in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Further research into the reaction scope and applications of this compound is warranted to fully exploit its synthetic potential.

References

4-Methylbenzoyl Cyanide: A Technical Guide to its Historical Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzoyl cyanide, also known as p-toluoyl cyanide, is an aromatic acyl cyanide of interest in organic synthesis. While not as extensively documented as its unsubstituted counterpart, benzoyl cyanide, its chemical properties make it a potentially valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This technical guide provides a comprehensive overview of the historical context of its discovery, synthetic methodologies, physicochemical properties, and potential applications, with a focus on information relevant to researchers and professionals in drug development.

Historical Context and Discovery

The specific historical moment of the first synthesis of this compound is not well-documented in readily available literature. Its discovery is best understood within the broader historical development of aroyl cyanides in the late 19th and early 20th centuries. The foundational method for the synthesis of this class of compounds was established through the reaction of aroyl chlorides with metal cyanides.

A landmark procedure that exemplifies the classical approach to aroyl cyanides is the synthesis of benzoyl cyanide, which was well-established by the early 20th century. A notable example is the procedure published in "Organic Syntheses," which details the reaction of benzoyl chloride with cuprous cyanide.[1] This method, relying on the nucleophilic displacement of the chloride by the cyanide anion, would have been the logical and accessible route for the initial synthesis of this compound from the readily available p-toluoyl chloride. Early synthetic chemists would have adapted this known procedure for the then-newly available substituted aroyl chlorides.

Physicochemical and Spectroscopic Data

Experimental physical and spectroscopic data for this compound are not widely reported in the chemical literature, with many databases listing properties such as melting and boiling points as "not available".[2] However, some information can be compiled from supplier data and predicted from its structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇NO | Calculated |

| Molecular Weight | 145.16 g/mol | Calculated |

| CAS Number | 14271-73-9 | [2] |

| Appearance | Yellow solid | Supplier Data |

| Purity | ≥ 96% (HPLC) | Supplier Data |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Data |

| ¹H NMR (CDCl₃) | δ ~7.8-7.9 (d, 2H, Ar-H ortho to C=O), δ ~7.2-7.3 (d, 2H, Ar-H meta to C=O), δ ~2.4 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ ~165-170 (C=O), δ ~145-150 (Ar-C-CH₃), δ ~130-135 (Ar-CH), δ ~128-130 (Ar-CH), δ ~120-125 (Ar-C-C=O), δ ~115-120 (CN), δ ~21-22 (CH₃) |

| IR (KBr, cm⁻¹) | ~2220-2240 (C≡N stretch), ~1680-1700 (C=O stretch), ~1600, 1480 (aromatic C=C stretch) |

| Mass Spec. (EI) | m/z 145 (M⁺), 117 ([M-CO]⁺), 91 ([C₇H₇]⁺, tolyl cation) |

Note: The spectroscopic data in Table 2 are predicted based on the chemical structure and typical values for similar compounds and should be confirmed by experimental analysis.

Synthesis and Experimental Protocols

The synthesis of this compound has evolved from classical, high-temperature methods to more modern, efficient procedures. Below are detailed protocols for both a historical and a contemporary approach.

Historical Synthesis: Reaction of p-Toluoyl Chloride with Cuprous Cyanide

This method is adapted from the classical "Organic Syntheses" procedure for benzoyl cyanide and represents the most likely route for the first synthesis of this compound.[1]

Experimental Protocol:

-

Apparatus: A 500 mL round-bottom flask is fitted with a reflux condenser and a heating mantle. All glassware should be thoroughly dried.

-

Reagents:

-

p-Toluoyl chloride (1.0 mol, 154.6 g)

-

Cuprous cyanide (1.2 mol, 107.5 g), dried at 110 °C for 3 hours prior to use.[1]

-

-

Procedure:

-

To the flask, add cuprous cyanide followed by p-toluoyl chloride.

-

Heat the mixture to 150-160 °C with stirring.

-

Maintain the temperature for 4-5 hours. The reaction mixture will become a thick, dark slurry.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product is isolated by vacuum distillation. The fraction collected at the appropriate boiling point under reduced pressure is the desired this compound.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as a mixture of ether and petroleum ether.

Caption: Historical synthesis of this compound.

Modern Synthesis: Phase-Transfer Catalyzed Cyanation

More recent methods for the synthesis of aroyl cyanides often employ phase-transfer catalysis to improve yields and reaction conditions. This protocol is a generalized modern approach.

Experimental Protocol:

-

Apparatus: A 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Reagents:

-

p-Toluoyl chloride (1.0 mol, 154.6 g)

-

Sodium cyanide (1.2 mol, 58.8 g)

-

Tetrabutylammonium bromide (TBAB) (0.05 mol, 16.1 g)

-

Dichloromethane (250 mL)

-

-

Procedure:

-

A solution of sodium cyanide in 100 mL of water is placed in the flask.

-

Tetrabutylammonium bromide is added to the aqueous solution.

-

A solution of p-toluoyl chloride in 250 mL of dichloromethane is added dropwise from the dropping funnel over a period of 1 hour with vigorous stirring.

-

The reaction mixture is stirred at room temperature for 12-18 hours.

-

The organic layer is separated, washed with water (2 x 100 mL), and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound is purified by column chromatography on silica gel or by recrystallization.

Caption: Modern phase-transfer catalyzed synthesis.

Applications in Drug Development and Research

While specific examples of marketed drugs synthesized directly from this compound are not prominent in the literature, its potential as a synthetic intermediate is significant. The p-toluoyl group is a structural motif found in various biologically active molecules.[3] Furthermore, the aroyl cyanide functionality is a versatile precursor for a range of chemical transformations.

Potential Synthetic Utility:

-

Synthesis of α-Keto Acids and Esters: Hydrolysis of the cyanide group provides access to p-toluoylglyoxylic acid and its derivatives, which are valuable building blocks in medicinal chemistry.

-

Formation of Heterocycles: Aroyl cyanides can react with various nucleophiles to form substituted heterocycles such as oxazoles, thiazoles, and imidazoles. A series of 4-substituted methoxybenzoyl-aryl-thiazoles have been investigated as potential anticancer agents, highlighting the relevance of the substituted benzoyl moiety.[4]

-

Precursor to Bioactive Amides: Reaction with amines can yield α-ketoamides, a structural feature present in some enzyme inhibitors.

The following diagram illustrates the potential synthetic pathways from this compound to key intermediates for drug discovery.

Caption: Potential synthetic applications of this compound.

Conclusion

This compound is a chemical compound with a synthetic history rooted in the classical methods of aroyl cyanide preparation. While its physical and spectroscopic properties are not as thoroughly documented as some related compounds, its synthesis is achievable through both historical and modern, more efficient methods. Its value to the research, scientific, and drug development communities lies in its potential as a versatile intermediate for the synthesis of more complex molecules, including those with potential biological activity. Further characterization and exploration of its reactivity are warranted to fully unlock its potential in organic synthesis and medicinal chemistry.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US4143068A - Process for the preparation of acyl cyanide compounds - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4-methylphenyl)(oxo)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4-methylphenyl)(oxo)acetonitrile, a key chemical intermediate. It details the compound's nomenclature, physicochemical properties, and provides established protocols for its synthesis. Spectroscopic data, including 1H NMR, 13C NMR, Infrared (IR) spectroscopy, and mass spectrometry (MS), are presented to aid in characterization. Furthermore, this guide outlines essential safety precautions for handling this compound and its reagents. The information is intended to support researchers and professionals in drug development and organic synthesis in the safe and effective use of (4-methylphenyl)(oxo)acetonitrile.

Nomenclature and Identification

The compound with the CAS Number 14271-73-9 is most systematically named (4-methylphenyl)(oxo)acetonitrile according to IUPAC nomenclature. However, it is also commonly known by several synonyms.

| Identifier | Value |

| IUPAC Name | (4-methylphenyl)(oxo)acetonitrile |

| Synonyms | 4-Methylbenzoyl cyanide, 2-keto-2-(p-tolyl)acetonitrile, 2-oxo-2-(p-tolyl)-acetonitrile |

| CAS Number | 14271-73-9 |

| Molecular Formula | C₉H₇NO |

| Molecular Weight | 145.16 g/mol |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C#N |

| InChI Key | ZZHRFRDHPAPENB-UHFFFAOYSA-N |

Physicochemical Properties

At present, experimentally determined melting and boiling points for (4-methylphenyl)(oxo)acetonitrile are not consistently reported in publicly available literature. The compound is typically described as a yellow solid.

Synthesis Protocols

Two primary methods for the synthesis of aroyl cyanides are well-established and can be adapted for the preparation of (4-methylphenyl)(oxo)acetonitrile.

Method 1: From 4-Methylbenzoyl Chloride and Cuprous Cyanide

This protocol is adapted from the robust and widely cited procedure for the synthesis of benzoyl cyanide published in Organic Syntheses. It involves the reaction of an acyl chloride with cuprous cyanide.

Reaction:

4-CH₃C₆H₄COCl + CuCN → 4-CH₃C₆H₄COCN + CuCl

Experimental Protocol:

-

Reagent Preparation: Ensure 4-methylbenzoyl chloride is purified by distillation if necessary. Cuprous cyanide should be dried in a vacuum oven at 110 °C for at least 3 hours prior to use.

-

Reaction Setup: In a fume hood, equip a 500 mL round-bottom flask with a reflux condenser and a heating mantle. Add 1.2 moles of dried cuprous cyanide to the flask.

-

Addition of Acyl Chloride: Add 1.0 mole of 4-methylbenzoyl chloride to the flask.

-

Reaction: Heat the mixture to a gentle reflux. The reaction is typically complete within 2-3 hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product can be isolated by distillation under reduced pressure.

-

Purification: The crude product is then purified by recrystallization or a second distillation to yield pure (4-methylphenyl)(oxo)acetonitrile.

Method 2: From 4-Methylbenzoyl Chloride and Potassium Ferricyanide

An alternative, potentially safer method that avoids the use of highly toxic simple cyanide salts involves potassium ferricyanide as the cyanating agent, catalyzed by a copper catalyst. This method is adapted from a patent for the synthesis of the ortho-isomer.[1]

Reaction:

6 (4-CH₃C₆H₄COCl) + 2 K₃[Fe(CN)₆] --(Cu catalyst)--> 6 (4-CH₃C₆H₄COCN) + 2 FeCl₃ + 6 KCl

Experimental Protocol:

-

Reaction Setup: In a fume hood, charge a reaction vessel with 1.0 equivalent of 4-methylbenzoyl chloride, 0.3 equivalents of potassium ferricyanide, and a catalytic amount of a copper catalyst (e.g., copper(I) iodide).

-

Solvent: The reaction can be carried out neat or in a suitable solvent such as acetonitrile or toluene.

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.

Spectroscopic Data (Predicted)

1H NMR Spectroscopy

-

Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm). The protons ortho to the carbonyl group will be deshielded and appear further downfield compared to the protons meta to the carbonyl group. Each doublet would integrate to 2H and they would exhibit a characteristic ortho coupling constant (J ≈ 8 Hz).

-

Methyl Protons: A singlet integrating to 3H is expected for the methyl group, likely in the region of δ 2.3-2.5 ppm.

13C NMR Spectroscopy

-

Carbonyl Carbon: The carbonyl carbon is expected to have a chemical shift in the range of δ 180-190 ppm.

-

Nitrile Carbon: The nitrile carbon typically appears in the region of δ 115-125 ppm.

-

Aromatic Carbons: Four signals are expected for the aromatic carbons. The quaternary carbon attached to the carbonyl group will be downfield, and the other quaternary carbon attached to the methyl group will be further upfield. The two sets of CH carbons will have distinct chemical shifts.

-

Methyl Carbon: The methyl carbon will appear as a signal at approximately δ 20-25 ppm.

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the carbonyl stretch.

-

C≡N Stretch: A sharp, medium-intensity absorption is expected around 2220-2240 cm⁻¹ for the nitrile stretch.

-

C-H Aromatic Stretch: Peaks will be observed above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Peaks will be observed just below 3000 cm⁻¹.

-

Aromatic C=C Bending: Absorptions in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion (M+): The mass spectrum should show a molecular ion peak at m/z = 145.

-

Fragmentation: Key fragmentation patterns would likely involve the loss of CO (m/z = 117) and the loss of the CN group (m/z = 119), leading to the formation of the 4-methylbenzoyl cation.

Safety and Handling

(4-methylphenyl)(oxo)acetonitrile is an organic cyanide and should be handled with extreme caution in a well-ventilated fume hood.[2][3][4][5][6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a suitable option).[3][5][6]

-

Inhalation and Skin Contact: Avoid inhalation of dust and vapors. Prevent contact with skin and eyes.[2][3]

-

Reaction with Acids: Do not allow the compound to come into contact with strong acids, as this can liberate highly toxic hydrogen cyanide gas.[2][3][4]

-

Waste Disposal: All waste containing (4-methylphenyl)(oxo)acetonitrile or cyanide residues must be disposed of as hazardous waste according to institutional and local regulations. Quench any residual cyanide in the waste with an oxidizing agent like bleach in an alkaline solution (pH > 10) before disposal.[2][6]

-

Emergency Procedures: In case of accidental exposure, seek immediate medical attention. For skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air immediately.[3][5]

Applications in Research and Development

Aroyl cyanides, such as (4-methylphenyl)(oxo)acetonitrile, are versatile intermediates in organic synthesis. They can serve as precursors to a variety of heterocyclic compounds and are valuable in the synthesis of pharmaceuticals and agrochemicals. The presence of both a carbonyl and a nitrile group allows for a range of chemical transformations, making this compound a useful building block for medicinal chemists and drug development professionals.

Diagrams

Caption: Workflow for the synthesis of (4-methylphenyl)(oxo)acetonitrile using cuprous cyanide.

Caption: Workflow for the synthesis of (4-methylphenyl)(oxo)acetonitrile using potassium ferricyanide.

References

- 1. CN114380713A - Synthesis method of o-methyl benzoyl cyanide - Google Patents [patents.google.com]

- 2. jst.chem.yale.edu [jst.chem.yale.edu]

- 3. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 6. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to 4-Methylbenzoyl Cyanide

This guide provides a comprehensive technical overview of 4-methylbenzoyl cyanide, a versatile aromatic cyanocarbonyl compound. Addressed to researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's structural and chemical properties, outlines a detailed synthesis protocol, explores its diverse applications, and provides essential safety and handling information. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for practical application.

Introduction: The Chemical Identity and Significance of this compound

This compound, also known as p-toluoyl cyanide or oxo-p-tolyl-acetonitrile, is an organic compound featuring a benzoyl group substituted with a methyl group at the para position and a cyanide functional group.[1] Its unique molecular architecture, combining an electrophilic carbonyl carbon and a nucleophilic cyanide group, imparts a distinct reactivity profile that makes it a valuable intermediate in a variety of chemical transformations.

This compound serves as a critical building block in the synthesis of more complex molecules, finding utility in the development of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its role as a photoinitiator in UV-curable coatings and inks further underscores its industrial relevance.[1] Understanding the nuances of its chemical behavior is paramount for leveraging its full potential in both academic research and industrial applications.

Table 1: Core Identifiers for this compound

| Identifier | Value |

| SMILES Notation | CC1=CC=C(C=C1)C(=O)C#N |

| CAS Number | 14271-73-9[1] |

| Molecular Formula | C₉H₇NO[1] |

| Molecular Weight | 145.16 g/mol [1] |

| Appearance | Yellow solid[1] |

Structural Elucidation and Physicochemical Properties

The structure of this compound is characterized by a p-tolyl group attached to a carbonyl cyanide moiety. This arrangement results in a molecule with specific electronic and steric properties that govern its reactivity.

Caption: 2D structure of this compound.

While comprehensive experimental data for the physical properties of this compound are not widely published, its nature as a yellow solid suggests a melting point above ambient temperature. For safe handling and storage, it is recommended to store the compound at 0-8°C.[1]

Synthesis of this compound: A Validated Protocol

The synthesis of aroyl cyanides, including this compound, is a well-established transformation in organic chemistry. A common and effective method involves the reaction of the corresponding aroyl chloride with a cyanide salt. The following protocol is based on established methods for the synthesis of similar aroyl cyanides and is adapted for the specific preparation of this compound.

Reaction Scheme:

Caption: Synthesis of this compound from 4-methylbenzoyl chloride.

Experimental Protocol:

This protocol is adapted from a patented method for the synthesis of a closely related isomer, o-methylbenzoyl cyanide, and is expected to be effective for the para-substituted analog.[2]

Materials and Reagents:

-

4-Methylbenzoyl chloride

-

Potassium ferricyanide (K₃[Fe(CN)₆])

-

Copper(I) cyanide (CuCN) or another suitable copper catalyst

-

Anhydrous toluene (or another inert solvent such as acetonitrile)

-

Deionized water

-

Anhydrous magnesium sulfate or sodium sulfate

Instrumentation:

-

Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-